3,5-Dimethyl-2,6-diphenylpiperidin-4-ol
Description
Significance of the Piperidine (B6355638) Scaffold in Organic Chemistry
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif in organic and medicinal chemistry. nih.govwikipedia.org This scaffold is prevalent in a vast number of natural products, particularly alkaloids, and is a key building block in the synthesis of many pharmaceutical agents. ijnrd.orgnih.gov The presence of the piperidine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net Its conformational flexibility and the ability to introduce substituents at various positions make it a versatile template for drug design. researchgate.net Consequently, the development of efficient synthetic methods for creating substituted piperidines remains an important focus of modern organic chemistry. nih.gov
Overview of Piperidin-4-ol Derivatives in Contemporary Research
Within the large family of piperidine compounds, piperidin-4-ol derivatives are of significant interest. The hydroxyl group at the 4-position provides a key site for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets. Research into piperidin-4-ol derivatives is extensive, exploring their synthesis and potential applications across various fields. For instance, some derivatives are investigated for their potential as antidiabetic agents, while others serve as intermediates in the synthesis of more complex molecules. mdpi.comresearchgate.net The stereochemistry of the hydroxyl group, whether axial or equatorial, can dramatically alter the molecule's shape and biological activity, making their conformational analysis a critical area of study. mdpi.com
Structural Context of 3,5-Dimethyl-2,6-diphenylpiperidin-4-ol within the Piperidin-4-ol Class
This compound belongs to the class of highly substituted piperidin-4-ol derivatives. Its core structure is the piperidin-4-ol ring, which is further functionalized with two methyl groups at the C-3 and C-5 positions and two phenyl groups at the C-2 and C-6 positions. This specific substitution pattern creates a sterically hindered and conformationally complex molecule. The relative orientations (stereochemistry) of these four substituents—two methyl and two phenyl groups—along with the hydroxyl group, give rise to multiple possible stereoisomers, each with a unique three-dimensional structure. The analysis of this compound builds upon the extensive research conducted on its precursor, 3,5-dimethyl-2,6-diphenylpiperidin-4-one (B3053940). evitachem.comrjptonline.orgnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
2403-94-3 |
|---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
3,5-dimethyl-2,6-diphenylpiperidin-4-ol |
InChI |
InChI=1S/C19H23NO/c1-13-17(15-9-5-3-6-10-15)20-18(14(2)19(13)21)16-11-7-4-8-12-16/h3-14,17-21H,1-2H3 |
InChI Key |
GGCLDJYYOISOSI-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(NC1C2=CC=CC=C2)C3=CC=CC=C3)C)O |
Canonical SMILES |
CC1C(C(C(NC1C2=CC=CC=C2)C3=CC=CC=C3)C)O |
Other CAS No. |
2403-94-3 |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Analysis of 3,5-Dimethyl-2,6-diphenylpiperidin-4-ol
Spectroscopic analysis is indispensable for the unambiguous determination of the molecular structure of this compound. A combination of NMR, IR, and mass spectrometry techniques would be required for full characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the carbon-hydrogen framework and the connectivity of atoms.
Proton NMR (¹H NMR) for Chemical Shift Analysis and Proton Connectivity
A ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would provide critical information. Key expected resonances would include signals for the aromatic protons of the two phenyl groups, the benzylic protons at C2 and C6, the methine proton at C4 attached to the hydroxyl group, the methine protons at C3 and C5, the methyl protons at C3 and C5, the N-H proton, and the O-H proton. The coupling constants (J) between adjacent protons would be crucial for determining the relative stereochemistry of the substituents on the piperidine (B6355638) ring.
However, a specific, experimentally-derived ¹H NMR data table for this compound is not available in the surveyed scientific literature.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Distinct signals would be anticipated for the carbons of the phenyl rings, the C2/C6, C3/C5, and C4 carbons of the piperidine ring, and the methyl group carbons. The chemical shift of the C4 carbon would be particularly indicative of the presence of the hydroxyl group, appearing in the typical range for a carbon singly bonded to oxygen.
A search of the literature did not yield a specific ¹³C NMR data table for this compound.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMQC, HMBC, NOESY) for Structural Assignments
Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons within the piperidine ring and its substituents.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is vital for identifying connectivity through quaternary carbons (like the substituted aromatic carbons) and for piecing together the entire molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on the spatial proximity of protons, which is critical for determining the stereochemistry of the molecule, such as the axial or equatorial orientation of the substituents on the chair-form piperidine ring.
Detailed experimental data from these 2D NMR techniques for this compound are not published in the available scientific resources.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound would be expected to display characteristic absorption bands for its functional groups. Key expected peaks would include:
A broad O-H stretching band for the alcohol group, typically in the region of 3200-3600 cm⁻¹.
An N-H stretching band for the secondary amine, usually around 3300-3500 cm⁻¹.
C-H stretching bands for the aromatic rings (above 3000 cm⁻¹) and the aliphatic parts of the molecule (below 3000 cm⁻¹).
C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.
A C-O stretching band for the alcohol, typically found in the 1000-1260 cm⁻¹ range.
A specific IR spectrum with assigned peak values for this compound could not be located in the reviewed literature.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry would be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular formula C₁₉H₂₃NO. Analysis of the fragmentation pattern would likely reveal the loss of characteristic fragments, such as the hydroxyl group, methyl groups, or phenyl groups, which would help to confirm the structure.
A published mass spectrum and detailed fragmentation analysis for this compound are not available in the scientific literature surveyed.
UV-Visible and Fluorescence Spectroscopy for Electronic Structure Insights
The electronic structure of this compound can be probed using UV-Visible and fluorescence spectroscopy. The UV-Visible absorption spectrum is expected to be dominated by electronic transitions within the two phenyl rings. These transitions are typically of the π → π* type, which are characteristic of aromatic systems. The presence of substituents on the piperidine ring, while not directly part of the chromophore, can subtly influence the electronic environment of the phenyl groups, potentially causing small shifts in the absorption maxima (λmax) compared to unsubstituted benzene.
Fluorescence spectroscopy can provide further information about the excited state of the molecule. Upon excitation, the molecule can relax to the ground state via radiative (fluorescence) or non-radiative pathways. The fluorescence emission spectrum would likely be a mirror image of the absorption spectrum, with a characteristic Stokes shift. The quantum yield of fluorescence would be dependent on the efficiency of non-radiative decay processes. For some complex organic molecules, intramolecular charge transfer (ICT) can play a role in the excited state dynamics, which can be influenced by solvent polarity and the nature of the substituents. researchgate.net Computational methods, such as time-dependent density functional theory (TD-DFT), can be employed to predict the electronic transitions and complement experimental spectroscopic data. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
While the specific crystal structure of this compound has not been reported in the reviewed literature, extensive crystallographic studies have been conducted on closely related derivatives, such as 3,5-Dimethyl-2,6-diphenylpiperidine. nih.govresearchgate.net These studies consistently show that the central piperidine ring adopts a stable chair conformation. nih.govresearchgate.netnih.gov
In the case of 3,5-Dimethyl-2,6-diphenylpiperidine, the two phenyl groups are found to be in equatorial positions. nih.govresearchgate.net However, the two methyl groups can adopt different orientations. One isomer exhibits one axial and one equatorial methyl group. nih.govresearchgate.net The solid-state structure is further stabilized by intermolecular interactions, such as C-H···π interactions, which link the molecules into chains. nih.govresearchgate.net
Based on the analysis of these related structures, it is highly probable that this compound also adopts a chair conformation for the piperidine ring. The bulky phenyl and methyl substituents would preferentially occupy equatorial positions to minimize steric hindrance. The hydroxyl group at the C4 position would also likely favor an equatorial orientation. The presence of the hydroxyl and the secondary amine groups introduces the potential for strong hydrogen bonding, which would play a significant role in the crystal packing. nih.goved.ac.ukresearchgate.netresearchgate.net
Below is a representative table of crystallographic data for a closely related compound, 3,5-Dimethyl-2,6-diphenylpiperidine, which provides an indication of the expected parameters for this compound.
| Parameter | Value for 3,5-Dimethyl-2,6-diphenylpiperidine nih.govresearchgate.net |
|---|---|
| Chemical Formula | C19H23N |
| Formula Weight | 265.38 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 10.1689 (8) |
| b (Å) | 43.141 (3) |
| c (Å) | 7.2658 (5) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (Å3) | 3187.5 (4) |
| Z | 8 |
The refinement of the crystal structure is a critical step in X-ray diffraction analysis, where the initial structural model is optimized to best fit the experimental diffraction data. This process is typically performed using full-matrix least-squares on F2. nih.gov For piperidine derivatives, the non-hydrogen atoms are generally refined anisotropically, accounting for their thermal vibrations in different directions. nih.gov
The positioning of hydrogen atoms is a crucial aspect of the refinement process, especially for understanding hydrogen bonding networks. For hydrogen atoms attached to carbon, their positions are often calculated geometrically and refined using a riding model. nih.govnih.gov In this model, the C-H bond lengths and the geometry around the carbon atom are constrained, and the hydrogen atom's position "rides" on its parent carbon atom. The isotropic displacement parameters (Uiso) for these hydrogen atoms are typically set to a value slightly larger than the equivalent isotropic displacement parameter (Ueq) of the parent carbon atom (e.g., Uiso(H) = 1.2 Ueq(C) for CH and CH2 groups, and 1.5 Ueq(C) for methyl groups). nih.gov
For hydrogen atoms attached to heteroatoms, such as the nitrogen of the piperidine ring and the oxygen of the hydroxyl group in this compound, their positions can often be located from a difference Fourier map. nih.gov These hydrogen atoms are then typically refined with restraints on their bond lengths and displacement parameters to ensure a chemically reasonable geometry. The ability to accurately locate these hydrogen atoms is vital for elucidating the hydrogen-bonding motifs that dictate the supramolecular assembly in the crystal lattice. nih.govresearchgate.netresearchgate.net
| Refinement Parameter | Typical Value/Method for Piperidine Derivatives nih.govnih.gov |
|---|---|
| Refinement on | F2 |
| R-factor [I > 2σ(I)] | Typically in the range of 0.04 - 0.06 |
| wR-factor (all data) | Typically in the range of 0.1 - 0.2 |
| Goodness-of-fit | Close to 1 |
| H-atom treatment (C-H) | Geometrically positioned, riding model |
| H-atom treatment (N-H, O-H) | Located from difference map, refined with restraints |
Stereochemical and Conformational Analysis of the Piperidine Ring System
Preferred Conformations of the Piperidine (B6355638) Ring
The flexibility of the piperidine ring allows it to exist in several conformations, with the chair and boat forms being the most significant. However, due to steric and energetic factors, one conformation typically predominates.
Based on extensive studies of related compounds, the piperidine ring in molecules like 3,5-Dimethyl-2,6-diphenylpiperidin-4-ol is expected to exist predominantly in a chair conformation. This arrangement minimizes both angle strain and torsional strain by staggering the bonds on adjacent carbon atoms. X-ray crystallographic studies of the closely related compound, 3,5-Dimethyl-2,6-diphenylpiperidine, confirm that its piperidine ring adopts a chair conformation. nih.govresearchgate.net Similarly, various 2,6-diarylpiperidin-4-one derivatives, which are precursors to the subject compound, also show a strong preference for the chair conformation. asianpubs.org NMR spectral data from numerous analogous piperidin-4-ones consistently support the chair conformation as the most stable and dominant form in solution. asianpubs.orgvicas.orgresearchgate.net This conformation allows bulky substituents to occupy equatorial positions, thereby reducing unfavorable steric interactions.
While the chair form is energetically favored, other conformations, such as the twist-boat, can exist, particularly in structurally constrained or highly substituted piperidine systems. The twist-boat conformation is more flexible than the chair and is intermediate in energy between the classic "boat" and "chair" forms. In some 3-alkyl-2,6-diarylpiperidin-4-one derivatives, it has been suggested that as the steric bulk of substituents increases, the conformation may shift from a chair to a twisted form or a boat form to alleviate steric strain. asianpubs.org However, for most 2,6-disubstituted piperidones, the chair conformation remains the most prevalent.
Analysis of Substituent Orientation
The orientation of the methyl and phenyl substituents on the piperidine ring is a critical aspect of the molecule's stereochemistry. These groups can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
In the analogous compound 3,5-Dimethyl-2,6-diphenylpiperidine, crystallographic data reveals a specific arrangement where the piperidine ring is in a chair conformation with one methyl group in an axial position and the other in an equatorial position. nih.govresearchgate.net The phenyl groups in this structure also occupy equatorial-like positions. nih.govresearchgate.net In contrast, studies on related 3,5-dimethyl-2,6-diaryl piperidin-4-one compounds have shown that they exist in a chair conformation where all the bulky substituents, including both methyl and phenyl groups, occupy equatorial orientations to maximize stability. researchgate.netnih.gov The introduction of the hydroxyl group at the C-4 position in this compound would likely favor a chair conformation where the large phenyl groups at C-2 and C-6 and the methyl groups at C-3 and C-5 are situated equatorially to minimize 1,3-diaxial interactions. The hydroxyl group itself could then exist in either an axial or equatorial position, resulting in two possible diastereomers.
The spatial relationship between the phenyl rings and the central piperidine ring is defined by dihedral angles. In the related structure of 3,5-Dimethyl-2,6-diphenylpiperidine, the two phenyl rings are reported to be inclined to one another by a dihedral angle of 52.76° or 52.80°. nih.govresearchgate.net In another similar compound, 1,3-Dimethyl-2,6-diphenylpiperidin-4-one, the dihedral angle between the aromatic rings was found to be 58.51°. nih.govresearchgate.net These angles indicate that the phenyl rings are significantly twisted out of the plane of the piperidine ring, a conformation that minimizes steric hindrance between the ortho-hydrogens of the phenyl groups and the protons on the heterocyclic ring.
| Compound | Parameter | Value | Reference |
|---|---|---|---|
| 3,5-Dimethyl-2,6-diphenylpiperidine | Dihedral Angle Between Phenyl Rings | 52.80 (2)° | nih.govresearchgate.net |
| 1,3-Dimethyl-2,6-diphenylpiperidin-4-one | Dihedral Angle Between Aromatic Rings | 58.51 (5)° | nih.govresearchgate.net |
Quantitative Conformational Parameters
The precise geometry of the piperidine ring can be described by quantitative parameters such as puckering analysis. These parameters provide a detailed numerical description of the ring's shape. For the analogous compound 3,5-Dimethyl-2,6-diphenylpiperidine, the puckering parameters have been determined from crystal structure data. nih.govresearchgate.net These values quantitatively confirm the chair conformation of the piperidine ring in this specific molecule.
| Parameter | Symbol | Value | Reference |
|---|---|---|---|
| Puckering Parameter q2 | q2 | 0.0326 (3) Å | nih.govresearchgate.net |
| Puckering Parameter q3 | q3 | -0.579 (3) Å | nih.govresearchgate.net |
| Total Puckering Amplitude | QT | 0.5803 (3) Å | nih.govresearchgate.net |
| Puckering Parameter Theta2 | Θ₂ | 176.78 (3)° | nih.govresearchgate.net |
Application of Puckering Parameters (e.g., Cremer & Pople, Nardelli)
To provide a quantitative and unambiguous description of the piperidine ring's conformation, a set of puckering parameters developed by Cremer and Pople is employed. u-tokyo.ac.jpresearchgate.net For a six-membered ring, three parameters are used: the total puckering amplitude (Q) and two phase angles (θ and φ). The total puckering amplitude, Q, is a measure of the degree of non-planarity of the ring. The angles θ and φ describe the specific type of conformation (e.g., chair, boat, twist-boat).
| Parameter | Value | Description |
|---|---|---|
| Total Puckering Amplitude (Q) | 0.5803 Å | Indicates the extent of puckering from a planar conformation. |
| θ (polar angle) | 176.78° | These angles together define the specific chair conformation of the ring. A value of θ close to 180° is characteristic of a chair form. |
| φ (azimuthal angle) | - |
Nardelli's asymmetry parameters can also be used to describe the symmetry of the ring. For the parent compound, the smallest displacement asymmetry parameter further confirms the chair conformation. nih.govresearchgate.net Given the structural similarity, it is highly probable that the piperidine ring in this compound also exists in a chair conformation, with minor perturbations to these puckering parameters due to the presence of the hydroxyl group at the C-4 position.
Influence of Steric and Electronic Factors on Conformation
The conformational preference of the piperidine ring in this compound is primarily governed by the interplay of steric and electronic effects of its substituents.
Steric Factors:
The dominant influence on the conformation of this molecule is steric hindrance among its bulky substituents. The piperidine ring is substituted with two phenyl groups at C-2 and C-6, and two methyl groups at C-3 and C-5. To minimize steric strain, particularly the unfavorable 1,3-diaxial interactions, these large substituents will preferentially occupy equatorial positions on the chair-like ring. researchgate.netasianpubs.orgresearchgate.net
Studies on various 2,6-diarylpiperidin-4-ones and related derivatives consistently reveal a preference for a chair conformation where the bulky aryl groups are situated in equatorial orientations. researchgate.netasianpubs.orgresearchgate.netnih.gov In the case of this compound, placing the two phenyl groups and the two methyl groups in equatorial positions would lead to the most stable, lowest-energy conformation. An axial orientation for any of these groups would introduce significant steric repulsion with the other axial hydrogens or substituents, destabilizing the entire structure.
Electronic Factors:
While steric effects are paramount, electronic factors associated with the substituents also play a role, albeit a more subtle one in this heavily substituted ring. The hydroxyl group at the C-4 position is a key electronic feature. The electronegativity of the oxygen atom can influence the electron density distribution within the ring. rsc.orgresearchgate.net
Research on hydroxylated piperidines has shown that the orientation of hydroxyl groups (axial vs. equatorial) can impact the basicity of the nitrogen atom, which is an electronic effect. rsc.orgresearchgate.net However, the direct influence of a C-4 hydroxyl group on the ring's puckering is generally less significant than the steric demands of larger groups. In 4-substituted piperidines, the conformational free energies for substituents like -OH are similar to those in analogous cyclohexanes, but protonation of the nitrogen can stabilize the axial conformer for polar substituents. nih.gov
| Factor | Substituent(s) | Influence on Conformation |
|---|---|---|
| Steric | 2,6-Diphenyl groups | Strongly favor equatorial positions to avoid 1,3-diaxial interactions, enforcing a chair conformation. |
| 3,5-Dimethyl groups | Also strongly favor equatorial positions to minimize steric strain. | |
| Electronic | 4-Hydroxyl group | Introduces polar electronic effects and the possibility of hydrogen bonding, but its influence on the overall ring pucker is likely secondary to the larger steric effects. |
Chemical Reactivity and Reaction Mechanism Studies
Oxidation Reactions of Piperidin-4-ol Structures
The oxidation of piperidin-4-ol structures, such as 3,5-Dimethyl-2,6-diphenylpiperidin-4-ol, is a key transformation that primarily yields the corresponding piperidin-4-one. The nature of the oxidant and the stereochemistry of the alcohol significantly influence the reaction's outcome and mechanism.
Conversion to Ketones or Carboxylic Acids
The oxidation of this compound and its analogs to the corresponding ketones is a well-established reaction. asianpubs.org Various oxidizing agents have been employed for this conversion. For instance, the oxidation of related piperidin-4-ols with vanadium(V) has been studied, leading to the formation of the corresponding ketones. rsc.orgniscpr.res.in Kinetic studies on the oxidation of epimeric piperidin-4-ols by cerium(IV) and vanadium(V) in acidic media have shown that the reaction is first order with respect to both the oxidant and the substrate. rsc.orgrsc.org While the primary product is the ketone, more aggressive oxidation conditions can potentially lead to the cleavage of the piperidine (B6355638) ring, forming carboxylic acids, though this is less commonly reported for this specific compound. The stoichiometry of the oxidation of related oximes of 3,5-dimethyl-2,6-diarylpiperidin-4-ones with quinolinium fluorochromate has been found to be 1:1, yielding the ketone as the product. asianpubs.org
Mechanistic Aspects of Oxidative Transformations
Mechanistic investigations into the oxidation of piperidin-4-ols reveal the involvement of a C-H bond fission at the carbon bearing the hydroxyl group in the rate-determining step. This is supported by a significant primary kinetic isotope effect observed when the α-hydrogen is replaced by deuterium. rsc.orgrsc.org For the oxidation of various epimeric piperidin-4-ols by cerium(IV) and vanadium(V), mechanisms involving free radical intermediates have been proposed. rsc.orgrsc.org The reaction rate is also influenced by the conformation of the piperidinol, with different isomers exhibiting different reactivities. rsc.orgrsc.org In some cases, an alternative mechanism where the O-H bond participates in the rate-limiting step has been suggested, particularly when no kinetic isotope effect is observed. rsc.org The reaction kinetics are also dependent on the acidity of the medium. rsc.orgniscpr.res.in
Below is a data table summarizing the kinetic findings for the oxidation of related piperidin-4-ols.
| Oxidant | Substrate Type | Key Mechanistic Findings | Citations |
| Cerium(IV) | Epimeric piperidin-4-ols | First-order in oxidant and substrate; involves free-radical intermediates; significant kinetic isotope effect suggests C-H bond cleavage in the rate-determining step for some isomers. | rsc.org |
| Vanadium(V) | Epimeric piperidin-4-ols | First-order in oxidant and substrate; unity order with respect to hydronium ion concentration; primary kinetic isotope effect indicates C-H bond involvement in the rate-determining step. | rsc.org |
| Quinolinium Fluorochromate | Oximes of 3,5-dimethyl-2,6-diarylpiperidin-4-ones | 1:1 stoichiometry; product is the corresponding ketone; reaction is first order with respect to the oxidant. | asianpubs.org |
Catalytic Transformations Involving this compound
The piperidine scaffold is a privileged structure in catalysis, often incorporated into ligands for metal-catalyzed reactions. tuodaindus.com The nitrogen atom of the piperidine ring can act as a Lewis base, coordinating to metal centers and influencing the catalyst's activity and selectivity. Derivatives of 3,5-dimethylpiperidine (B146706) are utilized as catalysts in various organic transformations, including asymmetric hydrogenation, where they can induce high enantiomeric excess. tuodaindus.com While direct catalytic applications of this compound are not extensively detailed, its structural features suggest potential for use as a ligand or a precursor to a catalyst. The chiral nature of this molecule, arising from its multiple stereocenters, makes it an interesting candidate for asymmetric catalysis.
Mechanistic Investigations of Synthesis Pathways (e.g., Ferrier Rearrangement in Piperidin-4-ol Formation)
The synthesis of substituted piperidin-4-ols can be achieved through various methods, and understanding the underlying mechanisms is crucial for controlling the stereochemistry of the product. The synthesis of the parent ketone, 3,5-dimethyl-2,6-diphenylpiperidin-4-one (B3053940), is typically accomplished via a Mannich-type condensation reaction. rjptonline.orgresearchgate.net
A mechanistically interesting transformation relevant to the synthesis of cyclic amino alcohols is the Ferrier rearrangement. wikipedia.org This reaction, classically involving the allylic rearrangement of glycals, proceeds through a delocalized allyloxocarbenium ion intermediate. wikipedia.orgchem-station.com A nitrogen-analogue of the Ferrier rearrangement has been described, indicating its potential applicability in the synthesis of nitrogen-containing heterocycles. wikipedia.org More recently, a one-pot synthesis of piperidin-4-ols has been developed that involves a sequential gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. scispace.com This method demonstrates the utility of the Ferrier rearrangement in constructing the piperidine core with high diastereoselectivity. scispace.com
The key steps in a Ferrier-type synthesis of a piperidin-4-ol derivative are outlined below:
Formation of a cyclic intermediate, such as a cyclic imidate, from an N-homopropargyl amide via gold catalysis. scispace.com
Chemoselective reduction of the intermediate to form an α-amino ether. scispace.com
Spontaneous Ferrier rearrangement of the α-amino ether to yield a piperidin-4-one. scispace.com
In-situ reduction of the piperidin-4-one to the corresponding piperidin-4-ol. scispace.com
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of a molecule. Methods like Density Functional Theory (DFT) provide a framework for analyzing the electron distribution, molecular orbitals, and intramolecular interactions that govern the molecule's behavior.
Density Functional Theory (DFT) Studies for Electronic Structure and Vibrational Analysis
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net By approximating the exchange-correlation energy, DFT allows for the accurate calculation of molecular geometries, vibrational frequencies, and other electronic properties. Studies on analogous piperidin-4-one compounds typically employ the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with a split-valence basis set, such as 6-311++G(d,p), to achieve a balance between computational cost and accuracy. psgcas.ac.inresearchgate.net
Geometry optimization calculations performed on related piperidine (B6355638) structures consistently predict that the piperidine ring adopts a stable chair conformation. researchgate.net This conformation minimizes steric strain and is the energetically preferred arrangement for this class of compounds. Theoretical vibrational analysis, which involves calculating the harmonic vibrational frequencies, complements experimental spectroscopic techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy. The calculated vibrational spectra for piperidin-4-one analogues show good agreement with experimental data, allowing for precise assignment of vibrational modes corresponding to specific functional groups. psgcas.ac.inresearchgate.net
HOMO-LUMO Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small energy gap suggests the molecule is more polarizable and reactive. nih.gov From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity.
The following table presents representative FMO energies and global reactivity descriptors calculated for the analogue 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one using the DFT/B3LYP/6-31+G(d,p) method. nih.gov
| Parameter | Symbol | Formula | Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.4554 |
| LUMO Energy | ELUMO | - | -1.0360 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.4194 |
| Ionization Potential | I | -EHOMO | 6.4554 |
| Electron Affinity | A | -ELUMO | 1.0360 |
| Chemical Hardness | η | (I - A) / 2 | 2.7097 |
| Chemical Softness | S | 1 / (2η) | 0.1845 |
| Electronegativity | χ | (I + A) / 2 | 3.7457 |
| Electrophilicity Index | ω | χ2 / (2η) | 2.5902 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals. This method is particularly useful for studying intramolecular charge transfer (ICT) and hyperconjugative interactions. researchgate.net
The table below shows significant intramolecular interactions and their stabilization energies for the analogue 3-methyl-2,6-diphenylpiperidin-4-one, as determined by NBO analysis. researchgate.net
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (2) O27 | σ* (C1-C3) | 19.81 |
| LP (2) O27 | σ* (C3-C5) | 20.67 |
Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.
Typically, regions of negative potential (colored red to yellow) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. nih.gov For piperidine derivatives, MEP analysis reveals specific patterns of charge distribution. In the case of 2,6-diphenylpiperidin-4-one analogues, the most negative potential is localized around the carbonyl oxygen atom, indicating it is the primary site for electrophilic attack. researchgate.net The area around the N-H proton typically shows a region of high positive potential, making it a likely site for nucleophilic interaction. For 3,5-Dimethyl-2,6-diphenylpiperidin-4-ol, the negative potential would be concentrated around the electronegative oxygen atom of the hydroxyl group, while positive regions would be associated with the hydroxyl and amine protons.
Molecular Recognition Studies
Understanding how a molecule like this compound might interact with biological targets, such as proteins, is a cornerstone of drug discovery. Molecular recognition studies, including molecular docking, require careful preparation of the small molecule (ligand) to ensure that the simulation is physically realistic and predictive.
Ligand Preparation and Minimization Techniques (e.g., OPLS3e force field)
Before a ligand can be used in molecular docking or molecular dynamics simulations, it must be properly prepared. This process involves converting the 2D chemical structure into a realistic, low-energy 3D conformation. This is typically achieved using specialized software modules like LigPrep (Schrödinger). researchgate.net The key steps include:
Generating a 3D structure: Creating an initial three-dimensional representation from a 2D drawing.
Exploring stereoisomers and tautomers: Generating all possible stereoisomers and tautomeric forms that are relevant under physiological conditions.
Assigning protonation states: Determining the likely ionization states of acidic and basic groups at a specific pH (e.g., pH 7.4). researchgate.net
Once the initial 3D structure is generated, its geometry must be optimized to find a low-energy, stable conformation. This is accomplished through energy minimization using a molecular mechanics force field. The OPLS3e (Optimized Potentials for Liquid Simulations) force field is a modern, highly accurate force field designed for drug-like small molecules. nih.govacs.org It incorporates improved parameters for torsional terms and a more sophisticated charge model, leading to greater accuracy in predicting molecular conformations and interaction energies. sci-hub.se Minimizing the ligand's energy with the OPLS3e force field ensures that the starting conformation for docking is sterically and electronically favorable, which is critical for achieving a meaningful prediction of its binding mode and affinity. researchgate.net
Molecular Docking Simulations for Interaction with Biomolecular Targets (e.g., Renin, SARS-CoV-2 Main Protease)
Computational molecular docking simulations have been employed to investigate the potential interactions of this compound and its derivatives with various biomolecular targets, including renin and the SARS-CoV-2 main protease (MPro). researchgate.netijpbs.com These studies aim to predict the binding conformations and affinities of the compounds within the active sites of these proteins, providing insights into their potential as inhibitors.
Receptor Grid Generation and Active Site Definition
Renin: For docking studies with renin (PDB ID: 4PYV), the receptor grid was generated around the active site of the protein. ijpbs.com The active site is characterized by key amino acid residues that are crucial for its enzymatic activity.
SARS-CoV-2 Main Protease (MPro): In the case of the SARS-CoV-2 main protease (PDB ID: 5R84), the active site was defined for the docking of 2,6-diphenylpiperidin-4-ol (B8612959) derivatives. researchgate.netnveo.org The grid for the docking calculations was centered on this active site to explore the binding modes of the ligands. nveo.org
Analysis of Binding Modes, Hydrogen Bond Interactions, and Aromatic Anchoring Points
Renin: The docking of 3,3-dimethyl-2,6-diphenyl piperidin-4-ol, a derivative of the target compound, into the active site of renin revealed significant interactions. ijpbs.com The heterocyclic portion of the molecule was observed to form two hydrogen bonds with THR-77 and ASP-32. Additionally, an aromatic ring of the compound served as an essential anchoring point, interacting with PHE-117. ijpbs.com These interactions are considered pivotal for the binding affinity of the compound. Other derivatives, such as 3,3-diethyl-2,6-diphenylpiperidin-4-ol and 3-ethyl,3-methyl-2,6-diphenyl piperidin-4-ol, also showed interactions with ASP-32 and PHE-117. ijpbs.com
SARS-CoV-2 Main Protease (MPro): The binding modes of 2,6-diphenylpiperidin-4-ol derivatives within the active site of the SARS-CoV-2 MPro were also analyzed. researchgate.netnveo.org The studies focused on identifying the key interactions, including hydrogen bonds and other non-covalent interactions, that contribute to the stability of the ligand-protein complex. The conformations of the docked ligands were examined to understand the structural basis of their potential inhibitory activity. nveo.org
Evaluation of Docking Scores and Binding Energies (e.g., Glide, XP Glide, Prime MM-GBSA)
Renin: The binding affinities of 2,6-diphenylpiperidin-4-ol derivatives with renin were evaluated using various scoring functions. ijpbs.com The docking programs Standard Precision (SP) Glide and Extra Precision (XP) Glide were utilized, and the binding energies were further refined using Prime MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations. ijpbs.com The compound 3,3-dimethyl-2,6-diphenyl piperidin-4-ol was identified as a potent inhibitor based on its docking score. ijpbs.com
SARS-CoV-2 Main Protease (MPro): For the interaction with the SARS-CoV-2 MPro, the docking results of 2,6-diphenylpiperidin-4-ol derivatives were assessed using Glide Score and Extra Precision (XP) Energy. researchgate.netnveo.org These scoring functions provide an estimation of the binding affinity of the ligands to the receptor. The compound with the most favorable binding energy was identified as having high potential potency against the COVID-19 main protease. nveo.org
Structure-Based and Ligand-Based Computational Approaches
Both structure-based and ligand-based computational methods have been applied to study this compound and its analogs. The molecular docking studies with renin and the SARS-CoV-2 main protease are prime examples of a structure-based approach, where the three-dimensional structure of the target protein is utilized to predict the binding of ligands. researchgate.netijpbs.com In these studies, the interaction of the ligands with the known active sites of the enzymes was computationally modeled. ijpbs.comnveo.org
A combined ligand- and structure-based approach was also employed to analyze the interactions of 2,6-diphenylpiperidin-4-ol derivatives with renin. ijpbs.com This involved comparing the structures of the derivatives to known anti-hypertensive drugs using tools like Qikprop, which is a ligand-based method. ijpbs.com Similarly, for the SARS-CoV-2 main protease, a ligand and structure-based study was applied to compute the interaction of 2,6-diphenylpiperidin-4-ol derivatives, where their structures were compared to known antiviral drugs. researchgate.netnveo.org
Advanced Computational Methods for Structural Analysis
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in crystal structures. While a specific Hirshfeld analysis for this compound was not found, studies on closely related compounds provide valuable insights into the types of interactions that can be expected.
For instance, the Hirshfeld surface analysis of 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one was performed to analyze the intermolecular interactions within its crystal structure. nih.gov This analysis, along with the generation of fingerprint plots, helps in determining the molecular shape and understanding the nature and extent of different intermolecular contacts. nih.gov
Similarly, a Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one revealed that the most significant contributions to the intermolecular interactions were from H···H (68%), C···H/H···C (19%), and O···H/H···O (12%) contacts. nih.gov The 3D Hirshfeld surface mapped over the normalized contact distance (dnorm) showed red spots indicating O—H···O and C—H···O interactions. nih.gov
These analyses of related piperidin-4-one derivatives suggest that the crystal packing of this compound would likely be influenced by a network of hydrogen bonds and other weak intermolecular forces, which can be effectively visualized and quantified using Hirshfeld surface analysis.
Calculation of 3D-Interaction Energies
The three-dimensional arrangement of molecules in the solid state is governed by a network of non-covalent interactions. Computational methods are essential for quantifying the energies of these interactions, which dictate the crystal packing and influence the material's physical properties.
In the crystalline structure of related piperidine compounds, various intermolecular forces are at play. For the closely related compound 3,5-Dimethyl-2,6-diphenylpiperidine , which lacks the hydroxyl group, crystallographic studies have shown that molecules are linked via C—H···π interactions, forming distinct zigzag chains within the crystal lattice. nih.govresearchgate.net For this compound, the presence of the hydroxyl (-OH) group would introduce strong hydrogen bonding (O—H···O or O—H···N), significantly influencing the molecular assembly.
The energies of these interactions can be calculated using high-level quantum chemical methods. Density Functional Theory (DFT) with dispersion corrections (DFT-D) is a common approach to model these systems. More advanced methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components, as shown in the table below.
Table 1: Components of Intermolecular Interaction Energies
| Interaction Component | Description |
| Electrostatics | Arises from the interaction between the static charge distributions of the molecules (e.g., dipole-dipole, quadrupole-quadrupole). It is the primary force in hydrogen bonding. |
| Exchange (Pauli Repulsion) | A short-range, repulsive quantum mechanical effect that arises from the requirement that the wave function of the combined system must be antisymmetric with respect to electron exchange. |
| Induction (Polarization) | A stabilizing interaction resulting from the distortion of a molecule's electron cloud in the electric field of another molecule. |
| Dispersion (London Forces) | A ubiquitous, attractive quantum mechanical force arising from instantaneous fluctuations in electron density, crucial for describing van der Waals and π-stacking interactions. |
These calculations provide a quantitative understanding of how molecules recognize and bind to each other, which is fundamental to crystal engineering and materials science.
Theoretical Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are capable of altering the properties of light and are critical for applications in photonics, telecommunications, and optical data processing. Computational chemistry, particularly DFT, serves as a powerful predictive tool to screen molecules for potential NLO activity, guiding synthetic efforts toward promising candidates.
The NLO response of a molecule is determined by its hyperpolarizability. A large first-order hyperpolarizability (β) is a key indicator of second-order NLO activity. This property is highly dependent on molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT).
While direct NLO calculations for this compound are not available, studies on analogous piperidin-4-one derivatives demonstrate the utility of this approach. For instance, a computational study on 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one using DFT at the B3LYP/6-311++G(d,p) level of theory revealed a significant NLO response. nih.gov The calculated first-order hyperpolarizability (β₀) for this molecule was found to be 25.3 times greater than that of urea, a standard reference material for NLO studies. nih.gov Similarly, DFT calculations on pyridine (B92270) analogues have been used to predict NLO activity by calculating dipole moment, polarizability, and hyperpolarizability. researchgate.net
The key parameters calculated to evaluate NLO potential are summarized in the following table.
Table 2: Key Parameters for NLO Property Prediction
| Parameter | Symbol | Description |
| Dipole Moment | μ | A measure of the overall polarity of the molecule, arising from the separation of positive and negative charges. |
| Polarizability | α | The measure of how easily the electron cloud of a molecule can be distorted by an external electric field. |
| First-Order Hyperpolarizability | β | A tensor quantity that describes the second-order NLO response of a molecule. Its magnitude is a primary indicator of potential for applications like second-harmonic generation. |
These theoretical predictions suggest that the piperidine scaffold, when appropriately substituted, can be a promising framework for the design of new NLO materials.
Mathematical Computation of NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for molecular structure elucidation. The theoretical calculation of NMR chemical shifts provides a powerful means to validate proposed structures, assign complex spectra, and study conformational dynamics.
The standard and most reliable method for computing NMR spectra is based on DFT, using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net This approach involves optimizing the molecular geometry and then calculating the nuclear magnetic shielding tensors for each atom. These tensors are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). This methodology has been successfully applied to various piperidine derivatives to aid in spectral assignment. researchgate.net
In recent years, machine learning approaches, particularly Graph Neural Networks (GNNs), have emerged as a computationally efficient alternative to DFT. rsc.orgnih.gov GNNs learn the relationship between a molecule's graph structure (atoms as nodes, bonds as edges) and its atomic properties, allowing for near-instantaneous prediction of chemical shifts with an accuracy that can rival DFT methods. rsc.orgnih.gov
While the specific term "Graph Coloring Concept" is not prominently featured in the contemporary literature for mainstream NMR computation, the underlying principle of chemical graph theory—representing molecules as graphs—is fundamental to many computational chemistry applications, including the development of modern GNN-based prediction models. nih.gov
A typical workflow involves comparing the theoretically calculated chemical shifts with experimental values to confirm the molecular structure, as conceptualized below.
Table 3: Comparison of Experimental and Theoretical NMR Data
| Atom Position | Experimental δ (ppm) | Calculated δ (ppm) | Δδ (ppm) |
| C2 | Value | Value | Difference |
| C3 | Value | Value | Difference |
| C4 | Value | Value | Difference |
| H-C2 | Value | Value | Difference |
| H-C3 | Value | Value | Difference |
| H-O4 | Value | Value | Difference |
A strong correlation between the calculated and experimental spectra provides high confidence in the structural assignment.
Topological Indices Studies
Topological indices are numerical descriptors derived from the molecular graph of a compound. In the field of chemical graph theory, these indices translate the molecular structure—including size, branching, and connectivity—into a single number. These descriptors are widely used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to develop predictive models that correlate molecular structure with biological activity or physicochemical properties. mdpi.com
Numerous topological indices have been developed, each capturing different aspects of the molecular topology. Some of the most common indices include:
Wiener Index (W): Based on the sum of distances between all pairs of vertices in the molecular graph.
Randić Index (χ): A connectivity index based on the degrees of adjacent vertices.
Zagreb Indices (M₁, M₂): Degree-based indices that are sensitive to the branching of the molecular skeleton.
Atom-Bond Connectivity (ABC) Index: Correlates well with the stability of alkanes and the strain energy of cycloalkanes. mdpi.com
For piperidine derivatives, topological indices and other molecular descriptors are used to build QSAR models for predicting biological activities. For example, 2D and 3D autocorrelation descriptors have been used to create models predicting the anticancer activity of furan-pyrazole piperidine derivatives. nih.gov In another study, a "correlation intensity index" was employed within a Monte Carlo-based QSAR approach to successfully model the cardiotoxicity of a set of 113 piperidine derivatives. mdpi.com These studies demonstrate that the complex structure of substituted piperidines can be encoded into numerical descriptors to predict their biological effects.
Table 4: Examples of Common Topological Indices
| Topological Index | Basis of Calculation |
| Wiener Index (W) | Sum of all shortest path distances between pairs of non-hydrogen atoms. |
| Randić Connectivity Index (¹χ) | Based on the product of the degrees of adjacent vertices, summed over all bonds. |
| First Zagreb Index (M₁) | Sum of the squares of the degrees of all vertices. |
| Atom-Bond Connectivity (ABC) Index | Based on the degrees of vertices connected by an edge, summed over all bonds. |
These computational approaches are invaluable in medicinal chemistry for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.
Future Research Directions and Applications in Organic Synthesis
Development of Novel Stereocontrolled Synthetic Pathways
The synthesis of 3,5-Dimethyl-2,6-diphenylpiperidin-4-ol, with its multiple chiral centers, presents a significant challenge in controlling the stereochemical outcome. Future research will undoubtedly focus on the development of novel, efficient, and highly stereoselective synthetic pathways. The primary precursor for the synthesis of the title compound is 3,5-Dimethyl-2,6-diphenylpiperidin-4-one (B3053940). The stereoselective reduction of the carbonyl group in this precursor is a critical step in obtaining the desired stereoisomer of the alcohol.
Current synthetic strategies often rely on the reduction of the corresponding piperidin-4-one. While standard reducing agents like sodium borohydride (B1222165) can afford the alcohol, they often result in a mixture of diastereomers. Future efforts will likely be directed towards the use of stereoselective reducing agents and chiral catalysts to achieve high diastereoselectivity.
A promising avenue of research lies in the application of enzyme-catalyzed reductions. Ketoreductases, for instance, are known for their high stereoselectivity in the reduction of carbonyl compounds and could be employed to synthesize specific stereoisomers of this compound. Dynamic kinetic resolution, combining enzymatic reduction with in-situ racemization of the ketone, could potentially yield a single desired stereoisomer in high yield.
Furthermore, the development of de novo asymmetric syntheses that establish the stereocenters of the piperidine (B6355638) ring and the hydroxyl group in a controlled manner is a significant area for future exploration. This could involve asymmetric Mannich reactions or multicomponent reactions employing chiral catalysts or auxiliaries.
Table 1: Potential Stereocontrolled Synthetic Approaches
| Synthetic Approach | Reagents/Catalysts | Expected Outcome |
|---|---|---|
| Diastereoselective Reduction | Bulky reducing agents (e.g., L-Selectride®), Chelation-controlled reductions | Improved diastereomeric ratio |
| Enzymatic Reduction | Ketoreductases (KREDs) | High enantiomeric and diastereomeric purity |
| Dynamic Kinetic Resolution | KREDs and a racemization catalyst | Single stereoisomer from a racemic ketone |
Exploration of New Chemical Transformations of the Piperidin-4-ol Core
The this compound core, with its hydroxyl and secondary amine functionalities, offers a versatile platform for a variety of chemical transformations. Future research will focus on exploring the reactivity of this core to generate a diverse library of novel compounds with potential applications in medicinal chemistry and materials science.
The hydroxyl group can serve as a handle for various functionalization reactions. Esterification and etherification can be employed to introduce a wide range of substituents, thereby modulating the steric and electronic properties of the molecule. The Mitsunobu reaction, for instance, would allow for the inversion of the stereochemistry at the C-4 position, providing access to different diastereomers.
Oxidation of the secondary alcohol to the corresponding ketone would regenerate the precursor, 3,5-Dimethyl-2,6-diphenylpiperidin-4-one, allowing for further modifications at other positions. Conversely, dehydration of the alcohol could lead to the formation of tetrahydropyridine (B1245486) derivatives, which are also important synthetic intermediates.
The secondary amine in the piperidine ring is another site for chemical modification. N-alkylation, N-arylation, and N-acylation reactions can be readily performed to introduce diverse functional groups. These modifications can significantly impact the biological activity and physicochemical properties of the resulting molecules. Ring-opening reactions of the piperidine core could also be explored to generate acyclic amino alcohol derivatives.
Advanced Computational Modeling for Structure-Property Relationships
Advanced computational modeling techniques are poised to play a pivotal role in accelerating the discovery and development of novel this compound derivatives. Density Functional Theory (DFT) calculations can be employed to investigate the conformational preferences of the different stereoisomers of the title compound. Such studies can provide valuable insights into the relative stabilities of the chair and boat conformations and the orientation of the substituents.
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of these molecules in different solvent environments. This can help in understanding their solubility and membrane permeability, which are crucial properties for potential drug candidates.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies will be instrumental in establishing correlations between the structural features of this compound analogues and their biological activities or physicochemical properties. These models can then be used to virtually screen large libraries of compounds and prioritize the synthesis of the most promising candidates.
Table 2: Computational Tools and Their Applications
| Computational Method | Application |
|---|---|
| Density Functional Theory (DFT) | Conformational analysis, Prediction of spectroscopic properties (NMR, IR) |
| Molecular Dynamics (MD) | Study of dynamic behavior, Solvation and permeability studies |
| QSAR/QSPR | Prediction of biological activity and physicochemical properties |
Design and Synthesis of Structurally Diverse Piperidin-4-ol Analogues for Specialized Applications
The design and synthesis of structurally diverse analogues of this compound will be a key focus of future research, driven by the quest for compounds with specialized applications. The modular nature of the synthesis of the piperidine core allows for the systematic variation of the substituents at different positions.
Modification of the phenyl groups at the C-2 and C-6 positions with various electron-donating or electron-withdrawing groups can fine-tune the electronic properties of the molecule. Introducing heterocyclic rings in place of the phenyl groups could lead to novel compounds with distinct biological profiles.
The methyl groups at the C-3 and C-5 positions can be replaced with other alkyl or functionalized side chains to explore the structure-activity relationships. The synthesis of spirocyclic derivatives, where the C-4 position is part of another ring system, represents another exciting avenue for creating structural diversity.
The development of fluorescently labeled analogues of this compound could enable their use as chemical probes to study biological processes. Furthermore, the incorporation of this piperidin-4-ol scaffold into larger molecules, such as peptides or polymers, could lead to the development of new materials with unique properties. The piperidine moiety is a prevalent feature in many pharmaceuticals, and the design of novel analogues could lead to the discovery of new therapeutic agents. thieme-connect.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-dimethyl-2,6-diphenylpiperidin-4-ol, and how can reaction efficiency be validated experimentally?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted β-diketones with amines under acid catalysis. To optimize yields, employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical variables . Validate efficiency via HPLC purity analysis and mass spectrometry. For reproducibility, track intermediates using thin-layer chromatography (TLC) and characterize final products via H/C NMR . Challenges include steric hindrance from phenyl groups; mitigate by using polar aprotic solvents (e.g., DMF) to enhance solubility .
Q. How can the stereochemical configuration of this compound be resolved?
- Methodological Answer : Use X-ray crystallography for definitive stereochemical assignment, as piperidine derivatives often exhibit axial chirality . If crystalline samples are unavailable, apply electronic circular dichroism (ECD) combined with density functional theory (DFT) calculations to correlate experimental spectra with computed chiral centers . For diastereomer separation, optimize chiral stationary phases (e.g., amylose-based columns) in HPLC .
Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. For pH stability, use UV-Vis spectroscopy to monitor absorbance changes in buffered solutions (pH 1–13) over 72 hours . Cross-validate with LC-MS to detect degradation byproducts .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Apply quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states for reactions such as hydrogenation or oxidation. Pair with molecular dynamics (MD) simulations to study solvent effects on reaction pathways . Validate predictions experimentally using in situ IR spectroscopy to track intermediate formation .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. crystallographic symmetry)?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering) or crystallographic disorder. Perform variable-temperature NMR (C VT-NMR) to detect conformational flexibility. Compare with solid-state NMR or neutron diffraction data to resolve symmetry ambiguities .
Q. How does the compound’s solid-state packing influence its physicochemical properties (e.g., solubility, bioavailability)?
- Methodological Answer : Analyze crystal packing via Hirshfeld surfaces to identify dominant intermolecular interactions (e.g., π-π stacking of phenyl groups). Correlate with solubility assays in biorelevant media (FaSSIF/FeSSIF) and permeability studies using Caco-2 cell monolayers . Modify crystallization conditions (e.g., antisolvent addition) to engineer polymorphs with enhanced dissolution rates .
Data-Driven Research Design
Q. What experimental frameworks are recommended for studying the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For mechanistic insights, perform molecular docking (AutoDock Vina) followed by alanine scanning mutagenesis of the target protein . Cross-validate with in vitro enzymatic assays (e.g., IC determination) .
Q. How can machine learning (ML) optimize reaction conditions for derivatives of this compound?
- Methodological Answer : Train ML models (e.g., random forests or neural networks) on datasets of reaction yields, solvents, and catalysts. Use SHAP (SHapley Additive exPlanations) analysis to prioritize variables. Validate via high-throughput experimentation (HTE) in microreactors, iterating with active learning loops .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
